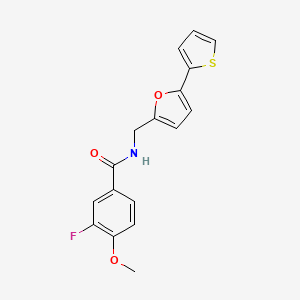

3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Descripción

3-Fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a benzamide derivative featuring a fluorinated and methoxylated aromatic core. The substituent at the amide nitrogen consists of a methylene-linked bifuran-thiophene moiety. This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzamide ring, which may modulate its electronic properties and biological interactions.

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c1-21-14-6-4-11(9-13(14)18)17(20)19-10-12-5-7-15(22-12)16-3-2-8-23-16/h2-9H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDGLWLPCGTCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H14FNO3S, with a molecular weight of 331.36 g/mol. Its structure features a benzamide core substituted with a fluorine atom, a methoxy group, and a thiophene-furan moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14FNO3S |

| Molecular Weight | 331.36 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and the methoxy group enhances its binding affinity, potentially leading to significant biological effects.

Antibacterial Activity

Research indicates that compounds bearing thiophene and furan moieties often exhibit antibacterial properties. For instance, derivatives similar to 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of several furan derivatives, revealing that compounds with similar structural features exhibited broad-spectrum activity against multiple bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. The presence of the furan ring is particularly notable in compounds that have shown cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies demonstrated that derivatives of benzamide with furan and thiophene groups exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported were in the range of 10–30 µM, indicating moderate to high potency compared to standard chemotherapeutic agents .

Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) share the benzamide core but differ in substituents and heterocyclic appendages:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects: The 3-fluoro-4-methoxy motif in the target compound is distinct from analogs like LMM11 (sulfamoyl) and ’s 4-methoxy derivative. Fluorine enhances metabolic stability and membrane permeability, while methoxy improves solubility .

Heterocyclic Variations :

- 1,3,4-Oxadiazole (LMM11) and 1,3,4-thiadiazole () substituents introduce additional hydrogen-bonding and dipole interactions, which correlate with antifungal and antibacterial activities .

- The target’s furan-thiophene-methyl group lacks the sulfamoyl or halogenated substituents seen in analogs, suggesting divergent pharmacological targets.

Spectroscopic Characterization

- IR Spectroscopy : The target’s benzamide C=O stretch is expected at ~1660–1682 cm⁻¹, consistent with ’s data . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .

- NMR : The thiophene-furan protons would resonate at δ 6.5–7.5 ppm (aromatic H), while the methylene linker (CH₂) appears at δ ~4.5 ppm .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.